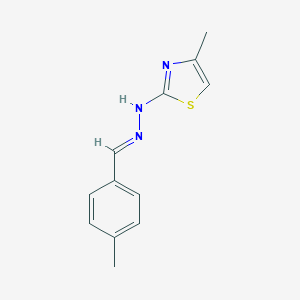
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its unique properties and potential applications.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of inflammation, pain, and cell growth.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, which makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is that it can be difficult to obtain a pure sample, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential applications in drug discovery and development. Finally, more studies are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound with potential applications in drug discovery and development. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid and 2-methylcyclohexylamine with acryloyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure sample of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide.
科学的研究の応用
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been extensively used in scientific research for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
(E)-3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
InChI |
InChI=1S/C17H23NO2/c1-13-5-3-4-6-16(13)18-17(19)12-9-14-7-10-15(20-2)11-8-14/h7-13,16H,3-6H2,1-2H3,(H,18,19)/b12-9+ |
InChIキー |
BJJSFTWTEMKGGM-FMIVXFBMSA-N |
異性体SMILES |
CC1CCCCC1NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
正規SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
溶解性 |
4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)


![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)
![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)

![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
